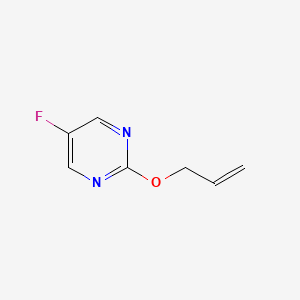

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-prop-2-enoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEHRGCTZYCCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine and Analogous Systems

Precursor Synthesis and Halogenation Pathways for Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines hinges on the availability of versatile building blocks that can be selectively functionalized. The strategic synthesis of these precursors often involves halogenation to activate the pyrimidine (B1678525) ring for subsequent nucleophilic substitutions.

Synthesis and Derivatization of 5-Fluoro-2-hydroxypyrimidine (B44746) as a Key Building Block

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a critical intermediate in the synthesis of more complex fluorinated pyrimidine derivatives. sigmaaldrich.com One documented synthetic route to this compound starts from 2,4-dichloro-5-fluoropyrimidine (B19854). google.com This method involves a two-step process: a selective reduction to remove the chlorine atom at the C4 position, followed by hydrolysis. google.com

The process begins with the selective reduction of 2,4-dichloro-5-fluoropyrimidine to yield 2-chloro-5-fluoropyrimidine (B20137). google.com This intermediate is then subjected to hydrolysis, where the remaining chlorine atom at the C2 position is replaced by a hydroxyl group, affording 5-Fluoro-2-hydroxypyrimidine. google.com This synthetic strategy highlights the differential reactivity of the halogen atoms on the pyrimidine ring, allowing for controlled, stepwise modifications.

Table 1: Properties of 5-Fluoro-2-hydroxypyrimidine

| Property | Value |

|---|---|

| CAS Number | 2022-78-8 |

| Molecular Formula | C4H3FN2O |

| Molecular Weight | 114.08 g/mol |

| Appearance | Solid |

| Melting Point | 170-174 °C |

Halogenation Reactions: Transformation of 5-Fluoro-2-hydroxypyrimidine to 2-Chloro-5-fluoropyrimidine via Phosphorus Oxychloride Treatment

The conversion of a hydroxypyrimidine to a chloropyrimidine is a fundamental transformation that activates the molecule for nucleophilic substitution. While the direct chlorination of 5-Fluoro-2-hydroxypyrimidine is a standard chemical transformation, a common industrial approach involves starting from 5-fluorouracil (B62378). 5-fluorouracil is treated with a chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a base such as N,N-dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine. researchgate.netchemicalbook.com

This highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine, is then selectively de-chlorinated at the C4 position. google.comchemicalbook.com This is typically achieved through metal-mediated reduction, for instance, using zinc powder and acetic acid in a solvent like tetrahydrofuran. chemicalbook.com The reaction carefully controls temperature and addition rates to favor the formation of the mono-chloro derivative, 2-chloro-5-fluoropyrimidine. chemicalbook.com This multi-step pathway, starting from a readily available material and proceeding through a di-halogenated intermediate, provides a reliable route to 2-chloro-5-fluoropyrimidine. google.comchemicalbook.com

Exploration of 2,4-Dichloro-5-fluoropyrimidine as a Synthetic Precursor in Pyrimidine Assembly

2,4-Dichloro-5-fluoropyrimidine stands out as a cornerstone precursor in the assembly of a wide array of substituted pyrimidines. Its utility stems from the two chlorine atoms, which can be substituted sequentially or selectively due to their differing reactivity. This allows for the controlled introduction of various functional groups at the C2 and C4 positions of the pyrimidine ring.

For instance, it is the primary starting material for synthesizing 2-chloro-5-fluoropyrimidine, as discussed previously. chemicalbook.com Furthermore, it serves as a precursor for compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a scaffold used in the development of potent deoxycytidine kinase inhibitors. The synthesis of such molecules demonstrates the ability to perform selective nucleophilic substitutions at both the C2 and C4 positions, showcasing the versatility of the di-chloro precursor. The reaction conditions, including the choice of nucleophile, solvent, and temperature, can be tailored to direct the substitution to the desired position.

Table 2: Properties of 2,4-Dichloro-5-fluoropyrimidine

| Property | Value |

|---|---|

| CAS Number | 2927-71-1 |

| Molecular Formula | C4HCl2FN2 |

| Molecular Weight | 166.97 g/mol |

| Appearance | Solid |

| Melting Point | 37-41 °C |

Nucleophilic O-Alkylation Strategies for Allyloxy Group Introduction

The introduction of an allyloxy group onto the fluoropyrimidine core is achieved via nucleophilic substitution, a cornerstone reaction in organic synthesis. This strategy relies on the displacement of a leaving group, typically a halogen, by an oxygen nucleophile.

Direct Etherification of Halogenated Fluoropyrimidines with Allylic Alcohols

The synthesis of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is accomplished through the direct etherification of a suitable halogenated fluoropyrimidine precursor, namely 2-chloro-5-fluoropyrimidine. This reaction is a type of Williamson ether synthesis adapted for a heterocyclic system. In this process, allyl alcohol acts as the nucleophile, attacking the electrophilic C2 carbon of the pyrimidine ring and displacing the chloride ion.

This synthetic approach is analogous to the synthesis of related compounds where an alcohol displaces a chlorine atom on a fluoropyrimidine ring. For example, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with piperidin-4-ol. This precedent strongly supports the feasibility of reacting 2-chloro-5-fluoropyrimidine with allyl alcohol to form the desired C-O bond, yielding the target allyloxy pyrimidine derivative. The reaction is typically carried out in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Optimization of Reaction Conditions for Regioselective Allyloxy Substitution at the C2 Position

Achieving regioselective substitution is paramount when working with precursors that have multiple reactive sites. In the synthesis of this compound, the regioselectivity is primarily controlled by the choice of the starting material. By using 2-chloro-5-fluoropyrimidine, the substitution is inherently directed to the C2 position, as it is the only position bearing a suitable leaving group.

Alternative and Emerging Synthetic Routes to Substituted Fluoropyrimidine Derivatives

The synthesis of substituted fluoropyrimidines, such as this compound, is an area of significant research interest due to their prevalence in medicinal chemistry and materials science. Beyond traditional substitution reactions on a pre-formed pyrimidine core, several alternative and emerging strategies offer novel pathways to these valuable compounds. These methodologies, including cyclocondensation, transition metal-catalyzed cross-coupling, and multi-component reactions, provide versatile and efficient means to construct highly functionalized fluoropyrimidine scaffolds.

Cyclocondensation Approaches for Pyrimidine Ring Formation incorporating Allyloxy-bearing Fragments

Cyclocondensation reactions represent a fundamental strategy for the de novo synthesis of the pyrimidine ring. This approach involves the construction of the heterocyclic core from acyclic precursors, allowing for the strategic introduction of desired substituents at various positions. For the synthesis of fluoropyrimidines, a key development has been the use of fluorinated building blocks that can cyclize with amidine-containing reagents.

A notable method involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating numerous functional groups and providing excellent yields of 4-amino-5-fluoropyrimidines. nih.gov To generate a structure analogous to this compound, this strategy could be adapted by employing a reagent like O-allyl-isourea or a related allyloxy-bearing amidine equivalent. The cyclization would incorporate the allyloxy group directly at the C2 position of the newly formed pyrimidine ring.

The general mechanism involves the nucleophilic attack of the amidine onto the fluorinated precursor, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction's success with a variety of amidinium salts highlights its potential for creating diverse pyrimidine libraries. nih.gov

| Amidine Hydrochloride Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Formamidinium chloride | 5-Fluoropyrimidin-4-amine | 85 | MeOH, 60 °C, 16h |

| Acetamidinium chloride | 5-Fluoro-2-methylpyrimidin-4-amine | 96 | MeOH, 60 °C, 16h |

| Benzamidinium chloride | 5-Fluoro-2-phenylpyrimidin-4-amine | 99 | MeOH, 60 °C, 16h |

| Guanidinium chloride | 5-Fluoropyrimidine-2,4-diamine | 98 | MeOH, reflux, 16h |

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of heterocyclic cores, including fluoropyrimidines. nih.gov These methods are particularly useful for forming carbon-heteroatom bonds, such as the C-O bond required for introducing the allyloxy group onto the pyrimidine ring. Palladium and copper-based catalytic systems are most commonly employed for this purpose.

The synthesis of 2-alkoxypyrimidines can be achieved via the coupling of a 2-halopyrimidine (e.g., 2-chloro-5-fluoropyrimidine) with an alcohol (allyl alcohol in this case). The Buchwald-Hartwig and Ullmann-type C-O coupling reactions are prominent examples. mdpi.com These reactions typically involve a palladium or copper catalyst, a suitable ligand (e.g., phosphine-based ligands for palladium), and a base to facilitate the reaction. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Recent advancements have focused on developing more efficient and versatile catalytic systems that operate under milder conditions and tolerate a wider range of functional groups. mdpi.com For instance, palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine (B1265830) has been described, demonstrating the utility of palladium catalysts in manipulating allyl-ether linkages on N-heterocycles. nih.gov Such catalytic systems could be applied to a 2-hydroxy-5-fluoropyrimidine substrate, reacting it with an allyl halide or a related electrophile to form the target compound.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Halopyrimidine + Amine | Palladium or Copper Catalyst | 2-Aminopyrimidine | rsc.orgresearchgate.net |

| 2-Chloropyrimidine + Aminopyrazole | Pd catalysis or thermal conditions | 2-(Pyrazol-amino)pyrimidine | researchgate.net |

| 3,4-Dihydropyrimidin-1H-2-thione + Amine | Copper promoter | 2-Aminopyrimidine | rsc.org |

| N-Methoxy Arylamides + Arylboronic Acids | CuI | O-Arylated Ester | mdpi.com |

Multi-component Reactions Leading to Polyfunctionalized Pyrimidines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly efficient for generating molecular complexity. researchgate.netscispace.com The Biginelli and Hantzsch reactions are classic MCRs that have been extensively developed for the synthesis of pyrimidine and dihydropyrimidine (B8664642) scaffolds. nih.govwikipedia.orgwikipedia.org

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. scispace.comwikipedia.org This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. wikipedia.orgwikipedia.org By choosing fluorinated starting materials, such as a fluoro-aldehyde or a fluorinated β-ketoester, this reaction can be a direct route to fluorinated pyrimidine derivatives. The versatility of the three components allows for the creation of large libraries of diversely substituted pyrimidines. nih.govnih.gov

The Hantzsch dihydropyridine (B1217469) synthesis, another well-known MCR, can be adapted for pyrimidine synthesis. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org While primarily used for pyridines, variations of this reaction can yield pyrimidine structures. benthamscience.comresearchgate.net These MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple, readily available starting materials. researchgate.netnih.govorganic-chemistry.org More recent developments include iridium-catalyzed MCRs that synthesize pyrimidines from amidines and up to three different alcohols, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. nih.govorganic-chemistry.org

| Reaction Name | Core Components | Typical Product | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione | Acid-catalyzed; high convergence; pharmacologically relevant products. wikipedia.orgmdpi.com |

| Hantzsch Synthesis (adapted) | Aldehyde, β-Dicarbonyl compound, Amidine/Ammonia | Dihydropyrimidines/Pyrimidines | One-pot synthesis; can be catalyzed by various acids or metals. wikipedia.orgbenthamscience.com |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | Substituted Pyrimidine | Regioselective; sustainable (H₂ and H₂O byproducts); broad scope. nih.govorganic-chemistry.org |

| ZnCl₂-Catalyzed MCR | Enamine, Orthoester, Ammonium acetate | 4,5-Disubstituted Pyrimidine | Single-step synthesis from functionalized enamines. ijper.orgorganic-chemistry.org |

Comprehensive Analysis of the Chemical Reactivity Profile of 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an aromatic, heterocyclic system characterized by a significant electron deficiency due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This inherent electron-poor nature makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. nih.govthieme-connect.de The introduction of a fluorine atom at the C5 position further amplifies this effect. Fluorine, being the most electronegative element, withdraws electron density from the ring through a strong inductive effect (-I), enhancing the electrophilicity of the carbon atoms, particularly at the C2, C4, and C6 positions. vulcanchem.com

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient heterocyclic systems like pyrimidine. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com For substitution to occur, a suitable leaving group must be present on the ring.

In the case of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, the C2 position is occupied by the allyloxy group, which is not a good leaving group under typical SNAr conditions. Therefore, direct nucleophilic substitution at this position is unlikely. However, if a leaving group, such as a halogen (e.g., chlorine or bromine), were present at the C4 or C6 position, the molecule would be highly activated for SNAr reactions. The strong electron-withdrawing nature of the 5-fluoro substituent would significantly facilitate the attack of nucleophiles (e.g., amines, alkoxides, thiolates) at these positions. vulcanchem.com

For instance, studies on the closely related 2,4-dichloro-5-fluoropyrimidine (B19854) show that it readily undergoes sequential substitution reactions with various nucleophiles, demonstrating the high reactivity conferred by the combination of chlorine leaving groups and the 5-fluoro substituent.

Regioselectivity and Chemoselectivity in Pyrimidine Functionalization

The regioselectivity of nucleophilic attack on the 5-fluoropyrimidine (B1206419) core is governed by the electronic distribution within the ring. The carbon atoms adjacent to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus the primary sites for nucleophilic attack. In general, for pyrimidines bearing a leaving group, the reactivity order is C4 > C2 > C6. stackexchange.com

In this compound, the C2 position is blocked. The primary sites for potential functionalization are therefore C4 and C6. The fluorine atom at C5 enhances the electrophilicity of both adjacent positions (C4 and C6). Theoretical calculations and experimental evidence on related systems suggest that the C4 position is generally more susceptible to nucleophilic attack than the C6 position. stackexchange.com

Chemoselectivity becomes important when considering reactions that could potentially involve either the pyrimidine nucleus or the allyl side chain. Under nucleophilic conditions, the pyrimidine ring is the more likely site of reaction, provided a pathway (like metallation or the presence of a leaving group) exists. Conversely, under conditions favoring electrophilic or radical attack, the allyl side chain is the preferred reaction site.

Potential for Modifications at C4 and C6 Positions

Direct functionalization of the C4 and C6 positions of this compound, which lack leaving groups, can be achieved through methods such as directed ortho-metallation (DoM) or deprotonation-substitution. The protons at C4 and C6 are acidic due to the electron-withdrawing effects of the ring nitrogens and the C5-fluoro group.

Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, could selectively deprotonate the ring. Research on similar pyrimidinone systems has demonstrated that highly regioselective lithiation at the C6 position is feasible, allowing for the subsequent introduction of various electrophiles. nih.gov This creates a versatile pathway for introducing a wide range of substituents, as summarized in the table below.

| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile (E+) | Potential Product (Functional Group at C4/C6) |

|---|---|---|---|

| n-BuLi or LDA | 4- or 6-Lithiated Pyrimidine | I₂ | -I (Iodo) |

| n-BuLi or LDA | 4- or 6-Lithiated Pyrimidine | (CH₃)₂SO₄ | -CH₃ (Methyl) |

| n-BuLi or LDA | 4- or 6-Lithiated Pyrimidine | R-CHO (Aldehyde) | -CH(OH)R (Hydroxyalkyl) |

| n-BuLi or LDA | 4- or 6-Lithiated Pyrimidine | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |

Chemical Transformations of the Prop-2-en-1-yloxy Side Chain

The prop-2-en-1-yloxy (allyl ether) side chain offers a distinct set of reactive possibilities centered on its terminal alkene functionality. These reactions are generally orthogonal to the nucleophilic chemistry of the pyrimidine core.

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions. This allows for the introduction of various functional groups onto the side chain without affecting the pyrimidine ring. Common electrophilic additions include halogenation, hydration, and epoxidation.

Radical reactions also provide a pathway to functionalize the allyl group. For example, radical addition of thiols or other radical precursors across the double bond can occur. Furthermore, the allylic position (the CH₂ group adjacent to the double bond) is susceptible to radical substitution, such as allylic bromination using N-bromosuccinimide (NBS), which proceeds via a resonance-stabilized allylic radical. youtube.com

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Halogenation | Br₂, Cl₂ | Vicinal dihalide |

| Hydrohalogenation | HBr, HCl | Terminal halide (Markovnikov or anti-Markovnikov) |

| Hydration (Oxymercuration-demercuration) | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Secondary alcohol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol |

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

| Radical Addition | HBr, peroxides | Terminal bromide (anti-Markovnikov) |

Catalytic Hydrogenation and Selective Reduction of the Allyl Group

The alkene of the allyl ether can be selectively reduced to a propane (B168953) group through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

A key challenge in this reaction is chemoselectivity: the reduction of the allyl double bond without concurrent reduction of the pyrimidine ring. The pyrimidine ring itself can be reduced under certain hydrogenation conditions, often requiring harsher conditions (higher pressures or more active catalysts). rsc.orgresearchgate.net However, hydrogenation of an exocyclic double bond is generally much more facile. By carefully selecting the catalyst and reaction conditions (e.g., atmospheric pressure of H₂, room temperature), it is possible to achieve selective reduction of the allyl group to a propyl group, leaving the aromatic pyrimidine core intact.

Alternative methods for selective reduction could involve diimide (N₂H₂) reduction, which is known for its selectivity in reducing non-polar double bonds in the presence of more polar, reducible functional groups.

Claisen Rearrangement and Related Pericyclic Reactions Involving the Allyloxy Moiety

The presence of an allyl ether attached to a pyrimidine ring suggests the potential for a thermal purechemistry.orgpurechemistry.org-sigmatropic rearrangement, commonly known as the Claisen rearrangement. This intramolecular process involves the concerted migration of the allyl group from the oxygen atom to a carbon atom of the pyrimidine ring. For 2-allyloxypyrimidines, this rearrangement typically yields N-allyl and C-allyl products.

In the case of this compound, the rearrangement would likely lead to the formation of 1-allyl-5-fluoro-1,2-dihydropyrimidin-2-one and potentially 3-allyl-5-fluoro-3,4-dihydropyrimidin-4-one, alongside C-allylated products if the reaction conditions are harsh enough to overcome the aromaticity of the pyrimidine ring. The fluorine atom at the 5-position is expected to influence the electronic properties of the ring and, consequently, the regioselectivity and rate of the rearrangement. Research on similar systems, such as the thermal rearrangement of 4-alloxypyrimidines, has demonstrated the feasibility of such transformations. mssm.edu

The general mechanism for the Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org The reaction is typically thermally induced and does not require a catalyst.

Table 1: Predicted Products of Claisen Rearrangement of this compound

| Reactant | Product(s) | Reaction Type |

| This compound | 1-allyl-5-fluoro-1,2-dihydropyrimidin-2-one | purechemistry.orgpurechemistry.org-Sigmatropic Rearrangement |

| 3-allyl-5-fluoro-3,4-dihydropyrimidin-4-one | purechemistry.orgpurechemistry.org-Sigmatropic Rearrangement |

Cleavage and Derivatization of the Ether Linkage

The ether bond in this compound is susceptible to cleavage under various conditions, offering a pathway to derivatization at the 2-position of the pyrimidine ring.

Acid-Catalyzed Cleavage: Treatment with strong acids, such as hydrohalic acids (HBr or HI), is a standard method for cleaving ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In this case, the expected products would be 5-fluoro-2-hydroxypyrimidine (B44746) and allyl halide. The reaction mechanism can be either SN1 or SN2, depending on the stability of the carbocation that would be formed from the alkyl part of the ether. wikipedia.org Given that an allylic carbocation is relatively stable, an SN1 pathway is plausible. libretexts.org

Reductive Cleavage: The allyl group can be selectively removed under reductive conditions. A common method involves isomerization of the allyl ether to the corresponding prop-1-en-1-yl ether, followed by acidic hydrolysis. Alternatively, transition metal-catalyzed reactions can be employed. For instance, palladium-catalyzed reactions in the presence of a hydride source, such as polymethylhydrosiloxane (B1170920) (PMHS) with a zinc salt, are effective for the deallylation of ethers under mild conditions. organic-chemistry.org This approach is valued for its chemoselectivity and compatibility with various functional groups. organic-chemistry.org

Derivatization: Cleavage of the ether linkage provides a versatile handle for further functionalization. The resulting 5-fluoro-2-hydroxypyrimidine exists in tautomeric equilibrium with 5-fluoro-1H-pyrimidin-2-one. This intermediate can be subsequently alkylated, acylated, or converted to other functional groups at the 2-position.

Table 2: Conditions for Ether Linkage Cleavage

| Reagent(s) | Product(s) | Reaction Type |

| HBr or HI | 5-Fluoro-2-hydroxypyrimidine, Allyl bromide/iodide | Acid-Catalyzed Cleavage |

| Pd(PPh3)4, PMHS, ZnCl2 | 5-Fluoro-2-hydroxypyrimidine | Reductive Cleavage |

Oxidative and Reductive Transformations of the Compound

The allylic double bond and the pyrimidine ring in this compound present sites for oxidative and reductive transformations.

Oxidative Reactions: The alkene functionality of the allyloxy group can undergo various oxidation reactions. For example, epoxidation with peroxy acids would yield 5-fluoro-2-((oxiran-2-yl)methoxy)pyrimidine. Dihydroxylation using reagents like osmium tetroxide would lead to the corresponding diol. Oxidative cleavage of the double bond, for instance, through ozonolysis, would result in the formation of a 2-(formylmethoxy)-5-fluoropyrimidine derivative. An oxoammonium salt has also been reported to mediate the oxidative cleavage of allyl ethers to their corresponding aldehydes. rsc.org

Reductive Reactions: The double bond of the allyl group can be selectively reduced to a propyl group via catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This would yield 5-fluoro-2-propoxypyrimidine. The pyrimidine ring itself can be resistant to reduction under these conditions, allowing for selective modification of the side chain. However, under more forcing conditions, the pyrimidine ring can also be reduced. umich.edu

Table 3: Potential Oxidative and Reductive Transformations

| Reagent(s) | Transformation | Product |

| m-CPBA | Epoxidation of allyl group | 5-Fluoro-2-((oxiran-2-yl)methoxy)pyrimidine |

| OsO4, NMO | Dihydroxylation of allyl group | 2-((2,3-dihydroxypropyl)oxy)-5-fluoropyrimidine |

| 1. O3, 2. DMS | Ozonolysis of allyl group | 2-(2-Oxoethoxy)-5-fluoropyrimidine |

| H2, Pd/C | Reduction of allyl group | 5-Fluoro-2-propoxypyrimidine |

Strategic Derivatization and Further Functionalization of 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine

Introduction of Additional Functional Groups onto the Pyrimidine (B1678525) Ring

The pyrimidine ring of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is an electron-deficient system, a characteristic that heavily influences its reactivity. The fluorine atom at the C5 position further modulates the electronic properties of the ring, making the unsubstituted C4 and C6 positions susceptible to various functionalization strategies. These approaches are critical for building molecular complexity and exploring the structure-activity relationships of pyrimidine derivatives. organic-chemistry.orgnih.gov

Halogenation and Metalation Strategies

The introduction of a halogen atom onto the pyrimidine ring is a key first step for many subsequent derivatizations, particularly for cross-coupling reactions. The electron-deficient nature of the pyrimidine ring generally requires specific conditions for direct halogenation. More commonly, deprotonative metalation followed by quenching with an electrophilic halogen source is employed.

Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation of an adjacent position. While the 2-allyloxy group can act as a directing group, the electronic effects of the ring nitrogens and the C5-fluoro substituent typically direct metalation to the C6 position. Treatment with a strong base like lithium diisopropylamide (LDA) or a Knochel-type base (e.g., TMPZnCl·LiCl) can generate a transient organometallic intermediate. This intermediate can then be trapped with an electrophilic halogen source such as N-bromosuccinimide (NBS) or iodine (I₂) to install a bromine or iodine atom, respectively, at the C6 position.

Table 1: Representative Metalation and Halogenation Reactions on Pyrimidine Scaffolds

| Starting Material | Reagents & Conditions | Product | Position of Functionalization |

|---|---|---|---|

| 5-Substituted Pyrimidine | 1. LDA, THF, -78 °C; 2. I₂ | 5-Substituted-6-iodopyrimidine | C6 |

| 2,5-Disubstituted Pyrimidine | 1. TMPZnCl·LiCl, THF; 2. NBS | 2,5-Disubstituted-4-bromopyrimidine | C4 |

This table presents generalized reactions on similar pyrimidine scaffolds to illustrate common strategies.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions at Unsubstituted Ring Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgcetjournal.it For this compound, these reactions would typically be performed on a halogenated derivative (e.g., the 4- or 6-bromo/iodo-pyrimidine) to introduce aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated pyrimidine with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgmdpi.commdpi.com This method is widely used to synthesize biaryl structures, which are prevalent in medicinal chemistry.

Heck Coupling: The Heck reaction couples the halogenated pyrimidine with an alkene, such as an acrylate (B77674) or styrene, using a palladium catalyst. researchgate.net This allows for the introduction of vinyl substituents onto the pyrimidine core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halogenated pyrimidine and a terminal alkyne. soton.ac.ukibs.re.kr It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, providing a direct route to alkynyl-substituted pyrimidines.

Table 2: Overview of Cross-Coupling Reactions on Halogenated Pyrimidines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (sp²-sp²) | Aryl/vinyl-pyrimidine |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (sp²-sp²) | Alkenyl-pyrimidine |

This table summarizes common conditions for cross-coupling reactions on analogous halogenated heterocyclic systems.

Direct C-H Functionalization Approaches

In recent years, direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-halogenation of the pyrimidine ring. researchgate.netnih.gov For this compound, the C-H bonds at the C4 and C6 positions are potential targets for such transformations.

These reactions are typically catalyzed by transition metals, most commonly palladium, which can selectively cleave a C-H bond and initiate a catalytic cycle to form a new C-C or C-heteroatom bond. mdpi.com The regioselectivity is often governed by the inherent electronic properties of the substrate or by the use of a directing group. For 5-fluoropyrimidines, the C6 position is often the most reactive site for C-H activation due to electronic effects. Various coupling partners, including aryl halides, alkenes, and alkynes, can be used in these reactions, providing direct access to functionalized pyrimidines. researchgate.net

Chemical Modifications and Transformations of the Allyloxy Side Chain

The allyloxy side chain provides a versatile handle for a different set of chemical transformations, primarily centered around the reactivity of the carbon-carbon double bond. These modifications can introduce new functional groups, alter the polarity and steric profile of the molecule, and provide points for further conjugation. nih.gov

Conversion of the Alkene to Epoxides, Diols, or Carbonyl Derivatives

The alkene moiety of the allyloxy group is readily susceptible to oxidation, allowing for its conversion into several important functional groups.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org Fluoroepoxides are reactive intermediates that can be opened by various nucleophiles to generate a range of 1,2-disubstituted products. google.com

Dihydroxylation: The alkene can be transformed into a vicinal diol (a 1,2-diol). chemistrysteps.com This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the addition of two hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This is typically achieved in a two-step process involving initial epoxidation followed by acid- or base-catalyzed ring-opening with water. libretexts.org This sequence results in the two hydroxyl groups being on opposite faces.

Carbonyl Derivatives: Oxidative cleavage of the double bond can lead to the formation of carbonyl compounds. Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or dimethyl sulfide) or oxidative (e.g., H₂O₂) workup can cleave the bond to yield an aldehyde or a carboxylic acid, respectively.

Table 3: Transformations of the Allyl Group

| Transformation | Reagents | Intermediate/Product Functional Group |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Vicinal Diol (syn) |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol (anti) |

This table illustrates standard organic transformations applicable to the allyloxy side chain.

Chain Elongation and Functional Group Interconversion on the Propyl Moiety

Once the alkene is functionalized, the resulting groups can be further manipulated. For instance, the diol formed from dihydroxylation can serve as a starting point for more complex structures. nih.govresearchgate.net The primary and secondary hydroxyl groups can be selectively protected or activated (e.g., converted to tosylates or mesylates) to allow for nucleophilic substitution, introducing functionalities like azides, amines, or thiols.

Furthermore, the aldehyde generated from oxidative cleavage can undergo various classical C-C bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to elongate the carbon chain. It can also be reduced to a primary alcohol or oxidized to a carboxylic acid, providing further opportunities for functional group interconversion, such as ester or amide formation. These multi-step synthetic sequences allow for the systematic modification of the side chain, significantly expanding the chemical space accessible from the parent molecule.

Formation of Cyclic and Polycyclic Structures involving the Allyl Group

The allyl group in this compound is a key handle for the generation of cyclic and polycyclic structures, primarily through sigmatropic rearrangements, such as the Claisen rearrangement. This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of the allyl ether to a C-allylated pyrimidine derivative. The regiochemical outcome of this rearrangement is highly dependent on the substitution pattern of the pyrimidine ring.

For allyloxy-5-fluoropyrimidines, thermal rearrangement can lead to migration of the allyl group to either a nitrogen or a carbon atom of the pyrimidine ring. In the case of related allyl 5-fluoropyrimidin-4-yl ethers, vapor phase thermolysis has been shown to yield products where the allyl group migrates to the N-3 position. However, when the pyrimidine ring has substituents that favor the localization of a double bond between C-4 and C-5, the migration terminus is the C-5 position. rsc.org

Following the initial Claisen rearrangement, the newly introduced allyl group can participate in further cyclization reactions. For instance, an intramolecular cyclization could lead to the formation of a new ring fused to the pyrimidine core. While direct experimental data on this compound is limited, analogous systems demonstrate the feasibility of such transformations. For example, tandem reactions involving a Claisen rearrangement followed by a [2+2] cycloaddition have been reported for bis(allyloxy) aromatic compounds, leading to the formation of complex cage-like structures. nih.govnih.gov Such a tandem approach, if applied to derivatives of this compound, could provide a pathway to novel polycyclic pyrimidine-based scaffolds.

The following table summarizes potential cyclic and polycyclic structures that could be accessed from this compound through reactions involving the allyl group.

| Starting Material | Reaction Type | Potential Product Structure | Structural Class |

| This compound | Claisen Rearrangement | 3-allyl-5-fluoro-3,4-dihydropyrimidin-4-one or 5-allyl-5-fluoro-pyrimidinone derivative | C- or N-allylated Pyrimidinone |

| Di-allylated derivative | Tandem RCM-Claisen Rearrangement-[2+2] Cycloaddition | Cage-like polycyclic structure | Polycyclic Pyrimidine |

| C-allylated pyrimidinone | Intramolecular Cyclization | Fused heterocyclic system | Fused Pyrimidine |

Construction of Fused and Bridged Pyrimidine Systems Utilizing the Compound

The derivatization of this compound can also be strategically directed towards the construction of fused and bridged pyrimidine systems. These complex architectures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

One prominent strategy for the synthesis of fused pyrimidines involves the initial Claisen rearrangement of this compound to introduce a reactive allyl group onto the pyrimidine core. The resulting allylated pyrimidine can then undergo a variety of cyclization reactions to form a new fused ring. A particularly relevant example is the synthesis of furo[2,3-d]pyrimidines. The product of a Claisen rearrangement, a 5-allyl-6-hydroxypyrimidine derivative, could potentially be converted into a furo[2,3-d]pyrimidine (B11772683) through oxidative cyclization or other related methods. The synthesis of various furo[2,3-d]pyrimidine derivatives from appropriately substituted pyrimidines is a well-established area of research. researchgate.netresearchgate.netnih.govrsc.orgnih.gov

Bridged pyrimidine systems represent another class of complex molecules that could potentially be accessed from this compound. The synthesis of such structures often requires multi-step sequences involving the introduction of functionalized side chains that can undergo intramolecular bridging reactions. While direct methods starting from 2-allyloxypyrimidines are not extensively documented, the functional handles present in the rearranged products of this compound could serve as starting points for the construction of these bridged architectures. For instance, the double bond of the allyl group could be functionalized to introduce a chain that could then cyclize back onto the pyrimidine ring or another substituent. The synthesis of bridged pyrimidines has been explored, for example, in the context of creating conformationally restricted analogues of biologically active molecules. researchgate.netnih.gov

The table below outlines potential fused and bridged systems that could be synthesized from derivatives of this compound.

| Precursor Derivative | Target Fused/Bridged System | Key Synthetic Transformation |

| 5-allyl-6-hydroxy-5-fluoropyrimidine derivative | Furo[2,3-d]pyrimidine | Oxidative cyclization |

| Functionalized C-allylated pyrimidine | Bridged pyrimidine | Intramolecular cyclization/alkylation |

Advanced Computational and Mechanistic Investigations of 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and energetics of substituted pyrimidines. nih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic parameters.

Key energetic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EGAP) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For substituted pyrimidines, the distribution and energy of these frontier orbitals are heavily influenced by the nature of the substituents. nih.gov The fluorine atom at the C5 position is expected to lower the energy of both HOMO and LUMO due to its strong electron-withdrawing nature, while the allyloxy group at C2 would likely raise the HOMO energy due to its electron-donating resonance effect.

Molecular Electrostatic Potential (MEP) mapping is another vital tool. It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the allyloxy group would be expected to be regions of negative potential, while the hydrogen atoms and the area around the C-F bond would show positive potential.

Table 1: Representative Calculated Electronic Properties This table presents hypothetical data typical for a DFT study (e.g., at the B3LYP/6-31G(d,p) level) on a molecule of this type, for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.20 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (EGAP) | 5.65 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways provides a molecular-level understanding of chemical reactions, which is essential for predicting reaction outcomes and designing new synthetic routes. acs.org This process involves mapping the potential energy surface (PES) to identify all relevant intermediates, products, and, crucially, the transition states (TS) that connect them. acs.orgarxiv.org

For this compound, potential reactions of interest could include electrophilic or nucleophilic attack on the pyrimidine ring, or reactions involving the allyloxy side chain, such as a Claisen rearrangement. Computational methods would be used to:

Locate Stationary Points: Optimize the geometries of reactants, products, and potential intermediates.

Search for Transition States: Employ algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to find the saddle point on the PES that represents the TS. arxiv.org

Verify Transition States: A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Map the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are performed to follow the path from the TS downhill to the connected reactant and product, confirming the proposed mechanism. arxiv.org

While specific reaction pathways for this exact molecule have not been detailed in the literature, the general methodologies for exploring such mechanisms are well-established and could be readily applied. acs.org

Conformational Analysis and Stereochemical Considerations of the Allyloxy Group

While pyrimidine rings in nucleic acid bases can exhibit non-planar "sofa" conformations with a relatively low energy penalty, they are often treated as largely planar. researchgate.net The most significant conformational freedom comes from the rotation around the C2-O and O-CH2 single bonds of the allyloxy substituent. The dihedral angle defined by C(ring)-C2-O-C(allyl) is particularly important as its rotation determines the spatial relationship between the side chain and the pyrimidine ring.

Computational studies would involve a relaxed potential energy surface scan, where this dihedral angle is systematically varied and the energy of the molecule is calculated at each step. This process reveals the lowest energy conformers (global and local minima) and the rotational energy barriers between them. Such analyses have been performed on other complex heterocyclic systems to understand their stable conformations. mdpi.com

Table 2: Hypothetical Potential Energy Scan Data for the C(ring)-C2-O-C(allyl) Dihedral Angle This table illustrates representative data from a conformational analysis, showing energy minima and rotational barriers.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

| 0 | 12.5 | Eclipsed (Barrier) |

| 65 | 0.0 | Gauche (Global Minimum) |

| 180 | 8.2 | Anti (Local Minimum) |

| 295 | 0.0 | Gauche (Global Minimum) |

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. acs.orgscilit.com DFT calculations are widely used to predict vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H, 13C, and 19F NMR chemical shifts. nih.gov Calculated values are often scaled or referenced against known standards (like TMS) to improve correlation with experimental data. Comparing the predicted spectrum with the experimental one can confirm the molecular structure. nih.gov

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies are typically higher than experimental values due to the neglect of anharmonicity and are often corrected using empirical scale factors. The predicted IR spectrum can be used to assign specific absorption bands to particular vibrational modes of the molecule. acs.orgscilit.com

The accuracy of these predictions allows for a synergistic relationship between computational and experimental chemistry, where theoretical data guides the interpretation of experimental results.

Table 3: Illustrative Correlation of Calculated and Experimental 13C NMR Chemical Shifts (ppm) This table shows a hypothetical comparison, demonstrating the typical accuracy of such predictions.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 (ring) | 162.5 | 161.8 |

| C4 (ring) | 158.1 | 157.5 |

| C5 (ring) | 141.9 | 141.2 |

| C6 (ring) | 155.4 | 154.9 |

| C(allyl, CH2-O) | 68.9 | 68.5 |

| C(allyl, CH) | 133.2 | 132.7 |

| C(allyl, CH2) | 118.7 | 118.1 |

Studies on the Influence of Fluorine and Allyloxy Substituents on Pyrimidine Aromaticity and Reactivity

The electronic properties, aromaticity, and reactivity of the pyrimidine ring are significantly modulated by its substituents. researchgate.net

The fluorine atom at the C5 position has a profound impact. Due to its high electronegativity, it acts as a strong σ-electron withdrawing group, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. researchgate.net Furthermore, recent studies have shown that fluorine substituents contribute their own p-orbitals to the π-system of an aromatic ring, a phenomenon termed "fluoromaticity". nih.govnih.gov This interaction can increase the π-density of the ring and enhance its stability, which may partially counteract the inductive deactivation. nih.gov

Utility of 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine As a Key Synthon in Organic Synthesis

Role as a Versatile Building Block for the Construction of Complex Molecular Architectures

The synthetic potential of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine as a versatile building block stems from the distinct reactivity of its two key functional moieties: the 5-fluoropyrimidine (B1206419) ring and the prop-2-en-1-yloxy (allyl ether) group. This bifunctionality allows for selective and sequential modifications, providing access to a wide array of complex molecular structures.

The 5-fluoropyrimidine core is an electron-deficient aromatic system, and the presence of the fluorine atom at the C5-position further enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.orgyoutube.com This allows for the introduction of a variety of substituents at this position, including amines, alcohols, and thiols, thereby enabling the construction of diverse pyrimidine-based scaffolds. Furthermore, the pyrimidine (B1678525) ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds, further expanding its utility in the synthesis of complex molecules.

Concurrently, the allyl ether group offers a rich platform for chemical transformations. fiveable.meorganic-chemistry.org It can undergo a wide range of reactions, including but not limited to:

Addition Reactions: The double bond of the allyl group can readily participate in addition reactions, such as hydrogenation, halogenation, and hydroformylation, to introduce new functional groups.

Oxidation Reactions: The alkene can be oxidized to form epoxides or diols, which are valuable intermediates for further synthetic manipulations.

Cross-Metathesis: The allyl group can engage in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the construction of more elaborate side chains.

Allylic Substitution: The allylic position is susceptible to substitution reactions, enabling the introduction of a variety of nucleophiles.

Cleavage: The allyl ether can be cleaved under specific conditions to liberate the corresponding alcohol, making it a useful protecting group for hydroxyl functionalities. fiveable.meorganic-chemistry.org

The orthogonal reactivity of the 5-fluoropyrimidine ring and the allyl ether group allows for a stepwise and controlled elaboration of the molecule, making this compound a highly valuable and versatile synthon for the synthesis of complex molecular architectures.

Table 1: Potential Reactions for the Elaboration of this compound

| Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |

| 5-Fluoropyrimidine | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyrimidine |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted Pyrimidine | |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Pyrimidine | |

| Prop-2-en-1-yloxy | Hydrogenation | H₂, Pd/C | Propoxy Group |

| Dihydroxylation | OsO₄, NMO | Diol | |

| Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene | |

| Allylic Amination | Pd(0), Amine | Allylic Amine |

Application in Cascade and Tandem Reactions for Efficient Chemical Synthesis

The unique structural features of this compound make it an ideal substrate for cascade and tandem reactions, which are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. One of the most notable tandem reactions applicable to this synthon is the Claisen rearrangement. wikipedia.orgpurechemistry.orgorganic-chemistry.org

The Claisen rearrangement is a tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgpurechemistry.orgorganic-chemistry.org In the case of this compound, which is an aryl allyl ether, a thermal or Lewis acid-catalyzed Claisen rearrangement would lead to the formation of 5-fluoro-6-allyl-pyrimidin-2(1H)-one. This reaction proceeds through a concerted pericyclic transition state and results in the migration of the allyl group from the oxygen atom to the C6-position of the pyrimidine ring. mssm.edu This transformation is particularly valuable as it introduces a carbon substituent onto the pyrimidine core with concomitant formation of a new C-C bond and a change in the oxidation state of the pyrimidine ring.

Beyond the Claisen rearrangement, the bifunctional nature of this compound opens up possibilities for other designed cascade reactions. For instance, a reaction sequence could be initiated by a transition metal-catalyzed cross-coupling reaction on the pyrimidine ring, followed by an intramolecular reaction involving the allyl group. An example would be a Heck reaction to introduce an acrylate (B77674) group at a suitable position on the pyrimidine ring, which could then undergo an intramolecular Diels-Alder reaction with the allyl side chain to construct a complex fused-ring system. Such cascade reactions offer a powerful strategy for the rapid and efficient synthesis of complex heterocyclic scaffolds. scirp.orgjchr.orgresearchgate.net

Contribution to the Generation of Molecular Diversity in Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with a high degree of structural diversity, which are essential for the discovery of new bioactive molecules. rsc.orgnih.govcam.ac.uk this compound is an excellent scaffold for DOS due to its two distinct and orthogonally reactive functional groups.

By systematically varying the reactions and building blocks used to modify the 5-fluoropyrimidine ring and the allyl ether side chain, a large and diverse library of compounds can be generated from a single starting material. For example, the pyrimidine core can be diversified through a series of SNAr reactions with a library of amines, while the allyl group can be functionalized using a set of different metathesis partners. This combinatorial approach allows for the rapid exploration of a vast chemical space.

The generation of molecular diversity can be further enhanced by employing a branching strategy, where the initial modifications of the scaffold lead to intermediates that can then be subjected to a variety of different reaction pathways. For instance, after a Claisen rearrangement to form 5-fluoro-6-allyl-pyrimidin-2(1H)-one, the resulting allyl group and the pyrimidinone core can be further elaborated to create a new set of diverse molecules. This ability to generate complex and diverse molecular architectures from a common precursor makes this compound a valuable tool in the construction of chemical libraries for high-throughput screening.

Table 2: Illustrative Combinatorial Library from this compound

| Pyrimidine Modification (R¹) | Allyl Group Modification (R²) | Resulting Compound Structure |

| -NHCH₃ | -H (Hydrogenation) | 5-(Methylamino)-2-propoxy-pyrimidine |

| -OCH₂Ph | -OH (Hydroboration-Oxidation) | 5-(Benzyloxy)-2-(3-hydroxypropoxy)-pyrimidine |

| -S-Ph | -CO₂Me (Cross-Metathesis with Methyl Acrylate) | Methyl 3-(2-(5-(phenylthio)pyrimidin-2-yloxy)prop-1-en-1-yl)acrylate |

Integration into Materials Science for Specialized Chemical Applications

The presence of a polymerizable prop-2-en-1-yloxy (allyl) group in this compound suggests its potential utility as a monomer in materials science. tandfonline.comresearchgate.net Allyl monomers are known to undergo radical polymerization, although their reactivity can be lower than that of vinyl monomers due to degradative chain transfer. tandfonline.comnih.gov However, under appropriate conditions, polymerization can be achieved to yield polymers with unique properties.

The incorporation of the fluorinated pyrimidine moiety into a polymer backbone or as a pendant group can impart desirable characteristics to the resulting material. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. rsc.org The presence of the polar and aromatic pyrimidine ring could also influence the polymer's solubility, and mechanical properties.

The bifunctional nature of this compound also allows for its use as a cross-linking agent or for the post-polymerization modification of materials. For example, the pyrimidine ring could be functionalized after the polymerization of the allyl group, enabling the tuning of the material's properties or the attachment of other molecules. This versatility makes this compound an interesting candidate for the development of specialized polymers for a range of applications, without delving into specific material properties.

Emerging Research Avenues and Future Perspectives in the Chemistry of 5 Fluoro 2 Prop 2 En 1 Yloxy Pyrimidine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine has traditionally relied on conventional methods that often involve harsh reagents and generate significant waste. Current research is pivoting towards the development of more environmentally benign synthetic strategies. A primary focus is the replacement of hazardous solvents with greener alternatives such as ionic liquids or deep eutectic solvents, which can facilitate easier product separation and catalyst recycling.

Furthermore, researchers are investigating the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times, reduce energy consumption, and improve reaction yields. The exploration of flow chemistry setups is another promising avenue, offering enhanced control over reaction parameters and minimizing the formation of byproducts. These green approaches are being evaluated based on metrics such as atom economy and E-factor to quantify their environmental impact.

Exploration of Novel Catalytic Systems for Specific Transformations

The functionalization of the this compound scaffold is a key area of investigation, with a significant emphasis on the development of novel catalytic systems. Transition-metal catalysis, particularly using palladium and copper complexes, is being explored to mediate cross-coupling reactions at various positions on the pyrimidine (B1678525) ring. These reactions are crucial for introducing molecular diversity and synthesizing derivatives with potentially enhanced biological or material properties.

Organocatalysis has also emerged as a powerful tool, offering a metal-free alternative for asymmetric transformations. Chiral organocatalysts are being designed to induce stereoselectivity in reactions involving the allyloxy side chain, opening up possibilities for the synthesis of enantiomerically pure compounds. The development of reusable and recyclable catalysts is another critical aspect of this research, aiming to improve the economic and environmental sustainability of the synthetic processes.

Unveiling Unprecedented Reactivity Patterns and Rearrangements

Recent studies have begun to uncover the unique reactivity of this compound, leading to the discovery of novel chemical transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating allyloxy group creates a distinct electronic environment within the pyrimidine ring, influencing its susceptibility to nucleophilic and electrophilic attack.

One area of active investigation is the-sigmatropic rearrangement of the allyloxy group, a transformation that can be triggered under thermal or catalytic conditions. Researchers are exploring the scope and limitations of this rearrangement to access novel pyrimidine isomers that would be difficult to synthesize through other routes. Additionally, the reactivity of the alkene moiety in the side chain is being exploited in various addition and cycloaddition reactions to construct more complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Reaction Intermediates and Products

A thorough understanding of reaction mechanisms and the unambiguous identification of products and transient intermediates are paramount for the rational design of new synthetic methods. To this end, advanced spectroscopic and structural characterization techniques are being employed. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, is instrumental in elucidating the intricate structures of novel derivatives.

In cases where reaction intermediates are short-lived, in-situ monitoring techniques such as rapid-injection NMR and flow NMR are being utilized. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) provides invaluable information on the elemental composition of products and byproducts. For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard, offering precise three-dimensional atomic coordinates of crystalline compounds.

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Elucidation

The synergy between experimental and computational chemistry is proving to be a powerful strategy for gaining deep insights into the reaction mechanisms involving this compound. Density functional theory (DFT) calculations are being used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. These theoretical predictions can then guide experimental design and help to rationalize observed reactivity and selectivity.

Molecular dynamics (MD) simulations are also being employed to study the conformational landscape of the molecule and its interactions with catalysts and solvents. This integrated approach not only accelerates the pace of discovery but also provides a more fundamental understanding of the underlying chemical principles governing the reactivity of this important pyrimidine derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution at the 2-position of 5-fluoropyrimidine. Allyl bromide or allyl chloride is reacted with 5-fluoropyrimidin-2-ol in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) enhance reaction efficiency. Yield optimization requires precise stoichiometric ratios (1:1.2, substrate:allylating agent) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., allyloxy group integration at δ 4.5–5.5 ppm; fluorine coupling in pyrimidine ring).

- HPLC/GC-MS : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated in structurally similar pyrimidine derivatives .

Q. How does the presence of the allyloxy group influence the compound’s stability under different storage conditions (e.g., light, temperature, pH)?

- Methodology : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation thresholds (typically >150°C for allyloxy derivatives).

- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) detects photooxidation of the allyl group.

- pH-dependent hydrolysis : Monitor via LC-MS in buffered solutions (pH 3–9); allyl ethers are prone to acid-catalyzed cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C2/C4 positions).

- Transition State Modeling : Simulate SNAr mechanisms with nucleophiles (e.g., amines, thiols) to predict regioselectivity.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to evaluate solvent polarity’s impact on activation energy .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodology :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may skew activity results.

- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct binding to purported targets .

Q. How can researchers design experiments to elucidate the role of the fluorine atom in modulating electronic effects and intermolecular interactions?

- Methodology :

- Electron Density Mapping : Compare X-ray structures of fluorinated vs. non-fluorinated analogs to assess resonance/inductive effects.

- Hammett Constants : Derive σₚ values from reaction kinetics (e.g., substitution rates) to quantify fluorine’s electronic contribution.

- Non-Covalent Interaction (NCI) Analysis : Use Hirshfeld surfaces to visualize fluorine’s role in hydrogen bonding or π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.